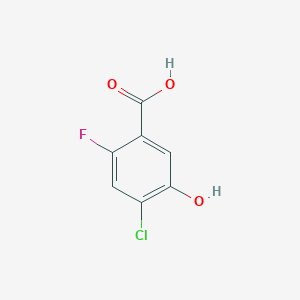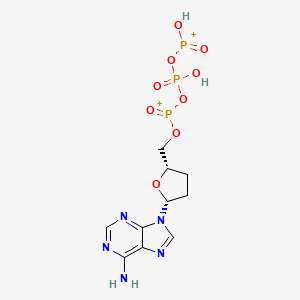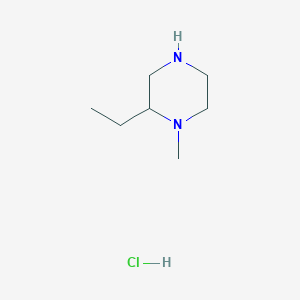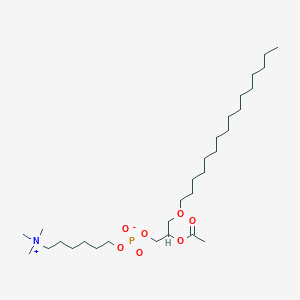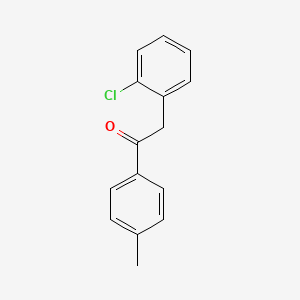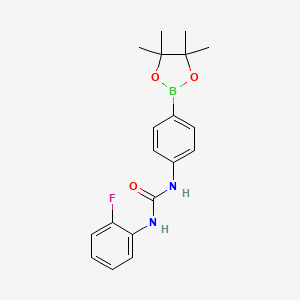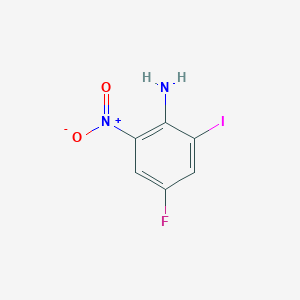
4-Fluoro-2-iodo-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodo-6-nitroaniline is an organic compound with the molecular formula C6H4FIN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluoroaniline to introduce the nitro group, followed by iodination to introduce the iodine atom. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration and iodination processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and iodination reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-fluoro-2-iodo-6-aminoaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-iodo-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-iodo-6-nitroaniline depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group can facilitate interactions with electron-rich sites, while the iodine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-nitroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-nitroaniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Fluoro-2-iodoaniline: Lacks the nitro group, reducing its potential for oxidation and reduction reactions.
Uniqueness
4-Fluoro-2-iodo-6-nitroaniline is unique due to the presence of all three substituents (fluorine, iodine, and nitro groups) on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
153505-44-3 |
|---|---|
Molekularformel |
C6H4FIN2O2 |
Molekulargewicht |
282.01 g/mol |
IUPAC-Name |
4-fluoro-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C6H4FIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |
InChI-Schlüssel |
SPBHPTFZEAUROH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
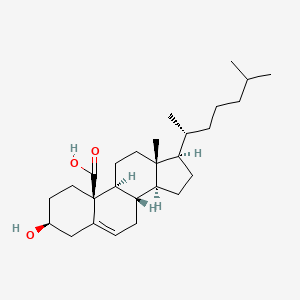
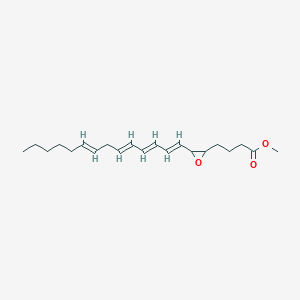
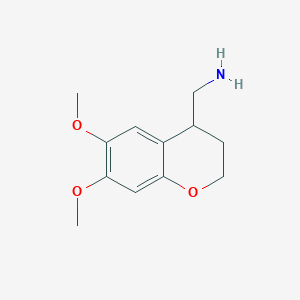
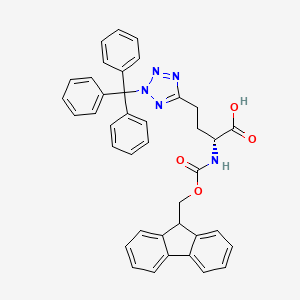
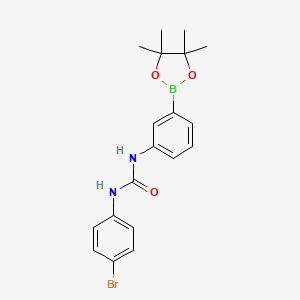
![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
